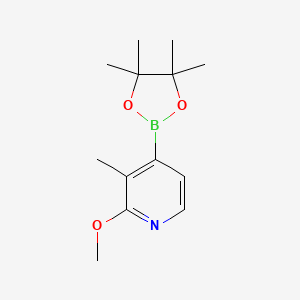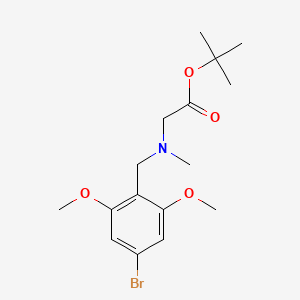
tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate: is an organic compound that features a tert-butyl ester group, a brominated aromatic ring, and a dimethoxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-bromo-2,6-dimethoxybenzylamine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate can be used as a building block for more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate would depend on its specific application. In general, the brominated aromatic ring and the ester group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would require further experimental validation.
Comparación Con Compuestos Similares
- tert-Butyl bromoacetate
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 2,6-Dibromo-4-tert-butylphenol
Uniqueness: tert-Butyl 2-((4-bromo-2,6-dimethoxybenzyl)(methyl)amino)acetate is unique due to its combination of a brominated aromatic ring, a dimethoxybenzyl moiety, and a tert-butyl ester group
Propiedades
Fórmula molecular |
C16H24BrNO4 |
|---|---|
Peso molecular |
374.27 g/mol |
Nombre IUPAC |
tert-butyl 2-[(4-bromo-2,6-dimethoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(19)10-18(4)9-12-13(20-5)7-11(17)8-14(12)21-6/h7-8H,9-10H2,1-6H3 |
Clave InChI |
QXKKOXBPIDRGLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(C)CC1=C(C=C(C=C1OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



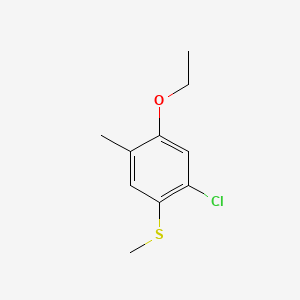
![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
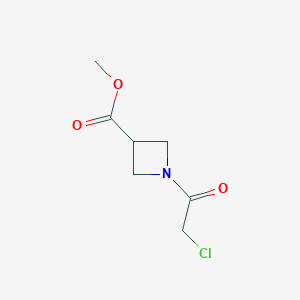
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
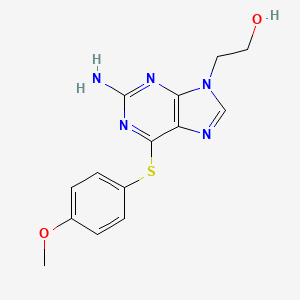
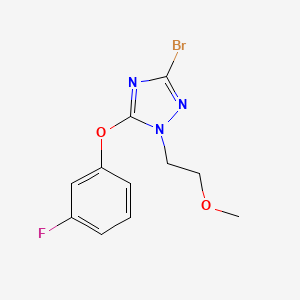
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
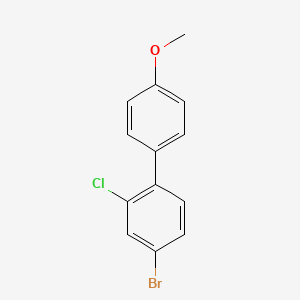
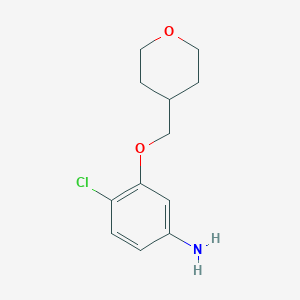
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

